molecular formula C10H8BrN3O B1467162 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479918-25-6

1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467162
CAS No.: 1479918-25-6
M. Wt: 266.09 g/mol
InChI Key: CXWMLPYNLVYDGV-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-bromophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMLPYNLVYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family. Its unique structure, characterized by the presence of a triazole ring and a bromophenyl substituent, allows for diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C10H8BrN3O
Molecular Weight 252.09 g/mol
CAS Number [Not provided]

The compound features a triazole ring that enhances its binding interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that certain triazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity and arresting the cell cycle at specific phases .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives similar to this compound possess inhibitory effects against a range of pathogens. For example, studies reported minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

The mechanism of action of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites on proteins, modulating their activity and potentially leading to therapeutic effects .

Study on Anticancer Activity

A recent study synthesized several triazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 7.84 μM against MDA-MB-231 cells. The study highlighted that these compounds could act as microtubule-destabilizing agents, which is crucial for their anticancer activity .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of triazole derivatives similar to this compound. The results showed that certain derivatives exhibited strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. Additionally, these compounds were found to inhibit biofilm formation effectively .

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde possess potent activity against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of specific enzymes essential for microbial growth, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This highlights its potential as a lead compound in cancer therapy .

Polymer Chemistry

In material science, triazole compounds are utilized as building blocks for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under extreme conditions .

Coordination Chemistry

The compound can also act as a ligand in coordination chemistry, forming metal complexes that exhibit interesting electronic and photophysical properties. These complexes are being explored for applications in catalysis and as luminescent materials .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialSignificant inhibition of bacterial growth; potential for new antibiotic development.
AnticancerInduces apoptosis in various cancer cell lines; promising lead for cancer therapy.
Polymer ChemistryEnhances thermal stability in polymer composites; potential use in high-performance materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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